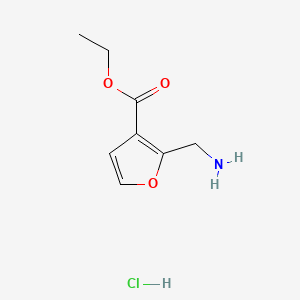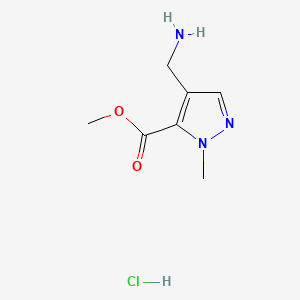
1-(but-3-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-3-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride, commonly referred to as BPA-D, is an organic compound with a wide range of applications in scientific research. BPA-D is a versatile compound that is used in a variety of disciplines, such as biochemistry, pharmacology, and medicine. BPA-D is a powerful tool for scientists to gain insight into the structure and function of biomolecules, as well as their interactions with other molecules.
Aplicaciones Científicas De Investigación
BPA-D has a wide range of applications in scientific research. It is used in biochemistry to study the structure and function of proteins, as well as their interactions with other molecules. It is also used in pharmacology to study the effects of drugs on the body. In addition, BPA-D is used in medicine to study the effects of drugs on disease processes. BPA-D has also been used in the study of enzyme kinetics, as well as the study of the structure and function of nucleic acids.
Mecanismo De Acción
The mechanism of action of BPA-D is not yet fully understood. It is known, however, that BPA-D binds to specific proteins in the body, which then undergo a conformational change. This conformational change leads to the activation of specific biochemical pathways, which can lead to a variety of effects, such as the modulation of gene expression and the regulation of enzyme activity.
Biochemical and Physiological Effects
BPA-D has a wide range of biochemical and physiological effects. It has been shown to modulate gene expression and enzyme activity, as well as alter the structure and function of proteins and nucleic acids. In addition, BPA-D has been shown to have anti-inflammatory and antioxidant effects, as well as modulate cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BPA-D in lab experiments has a number of advantages. BPA-D is a relatively inexpensive compound and is easy to synthesize. In addition, BPA-D is highly soluble in aqueous solutions and has a wide range of applications in scientific research. However, there are a few limitations to the use of BPA-D in lab experiments. BPA-D is a relatively unstable compound and can degrade over time. In addition, BPA-D is not very soluble in organic solvents, making it difficult to use in some experiments.
Direcciones Futuras
BPA-D is an incredibly versatile compound with a wide range of applications in scientific research. Future research involving BPA-D could focus on its use in drug discovery, as well as its potential use in medical applications. In addition, BPA-D could be used to study the structure and function of biomolecules, as well as their interactions with other molecules. Finally, BPA-D could be used to study the effects of drugs on disease processes, as well as the effects of drugs on the body.
Métodos De Síntesis
BPA-D is synthesized from a variety of starting materials, depending on the desired end product. The most common starting materials for BPA-D synthesis are but-3-yn-1-ol, pyrazole, and hydrochloric acid. The reaction is typically carried out in an aqueous solution, and the reaction is catalyzed by a strong acid. The reaction is typically carried out at room temperature, and the reaction time is typically less than one hour. The reaction yields a white solid, which is then purified by recrystallization.
Propiedades
IUPAC Name |
1-but-3-ynylpyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c1-2-3-4-10-6-7(8)5-9-10;;/h1,5-6H,3-4,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWOLTPTBUXSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1C=C(C=N1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanediol](/img/structure/B6607404.png)

![2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride](/img/structure/B6607416.png)


![2-{2,8-diazaspiro[4.5]decan-2-yl}-N-methylacetamide dihydrochloride](/img/structure/B6607440.png)
![(2R)-1-[(difluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6607447.png)
![3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6607449.png)
![tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6607450.png)

![1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B6607473.png)

![imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride](/img/structure/B6607489.png)

